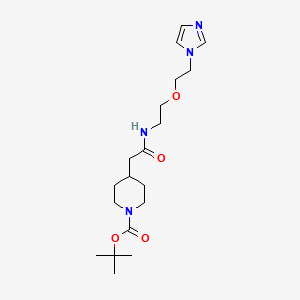

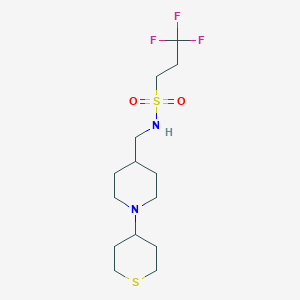

![molecular formula C10H9F6NO B2522567 2-Amino-1-[3,5-bis(trifluormethyl)phenyl]ethanol CAS No. 852392-17-7](/img/structure/B2522567.png)

2-Amino-1-[3,5-bis(trifluormethyl)phenyl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C10H9F6NO and its molecular weight is 273.178. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese: Enantiomerenangereicherte Zwischenprodukte

- Anwendung: ®-[3,5-Bis(trifluormethyl)phenyl]ethanol (®-3,5-BTPE) dient als chirales Zwischenprodukt zur Synthese neuartiger Chemotherapeutika und Antiemetika, insbesondere NK-1-Rezeptorantagonisten .

H-Brücken-Katalysatoren und Organische Transformationen

- Anwendung: N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff, abgeleitet von 3,5-BTPE, fördert organische Transformationen .

Neurokinin-1 (NK-1)-Rezeptorantagonisten

- Hintergrund: ®-1-[3,5-Bis(trifluormethyl)phenyl]ethanol ist ein Schlüsselzwischenprodukt für die Synthese von Aprepitant, einem potenten humanen NK-1-Rezeptorantagonisten .

Selektive Tetrodotoxin-sensitive Blocker

- Anwendung: Es wird effizient mit einem Bienzym-Kaskadensystem mit R-ω-Transaminase und einer Alkoholdehydrogenase synthetisiert .

Ganz-Zell-Biokatalyse

- Anwendung: (S)-3,5-BTPE-Produktion über Ganz-Zell-Katalysatoren in tief-eutektischen Lösungsmitteln (NADES) unter mikroaeroben Bedingungen .

Kofaktorregeneration und Sauerstofffreie Umgebung

- Anwendung: Die entwickelte Strategie erhält hohe Ausbeuten an (S)-3,5-BTPE auch unter sauerstofffreien Bedingungen .

Diese Anwendungen beleuchten die vielfältigen Rollen von 3,5-BTPE in der wissenschaftlichen Forschung, die Pharmazeutika, Katalyse und die Arzneimittelentwicklung umfassen. Forscher erforschen weiterhin sein Potenzial in neuen Kontexten, was es zu einer faszinierenden Verbindung für weitere Untersuchungen macht. 🌟

Wirkmechanismus

Target of Action

The primary target of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is the human neurokinin-1 (NK-1) receptor . The NK-1 receptor is a G-protein coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in the transmission of pain signals in the central and peripheral nervous system .

Mode of Action

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol interacts with its target, the NK-1 receptor, by binding to it. This binding inhibits the action of the natural ligand of the NK-1 receptor, Substance P, a neuropeptide involved in pain transmission

Biochemical Pathways

The biochemical pathways affected by 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol are those involved in pain transmission. By inhibiting the action of Substance P at the NK-1 receptor, this compound can potentially disrupt the transmission of pain signals, providing an analgesic effect

Pharmacokinetics

It is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone, in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .

Result of Action

The molecular and cellular effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol’s action are primarily its potential analgesic effects due to the inhibition of Substance P action at the NK-1 receptor . This could potentially lead to a decrease in the perception of pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. For instance, the compound’s production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemische Analyse

Biochemical Properties

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions . It is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This process uses ethanol and glycerol as dual cosubstrate for cofactor recycling .

Cellular Effects

The cellular effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol are primarily observed in its interaction with Candida tropicalis 104 . In a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .

Molecular Mechanism

The molecular mechanism of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol change over time . For instance, in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .

Metabolic Pathways

The metabolic pathways of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol involve the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Eigenschaften

IUPAC Name |

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOWKUPKTNBURP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)

![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2522488.png)

![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)

![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)